N-(4-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s systematic name is usually given by IUPAC nomenclature. The molecular formula represents the numbers and types of atoms in a molecule, while the structural formula shows the arrangement of the atoms .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Scientific Research Applications
Synthesis and Potential Biological Activities
N-(4-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and its derivatives are of significant interest in the field of medicinal chemistry due to their potential biological activities. These compounds have been synthesized through various chemical reactions and tested for different pharmacological properties. For instance, derivatives synthesized from N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes have shown significant antimicrobial activities against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Akbari et al., 2008). Similarly, compounds derived from 4-chlorobenzoic acid have demonstrated anti-tobacco mosaic virus activity, suggesting potential antiviral applications (Chen et al., 2010).
Anticancer Potential
The synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiadiazole moiety has been explored for anticancer applications. Some derivatives have been found to exhibit potent anticancer activities against various cancer cell lines, such as Hepatocellular carcinoma (HepG-2) (Gomha et al., 2017). Another study reported the synthesis of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, with some compounds showing high activity against A-549, Bel7402, and HCT-8 cancer cell lines, indicating their potential as anticancer agents (Cai et al., 2016).
Structural and Electronic Properties
The structural and electronic properties of these compounds have also been studied to understand their activity profiles better. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was investigated using various spectroscopic techniques and single-crystal X-ray diffraction. Additionally, density functional theory (DFT) calculations were performed to explore the compound's electronic properties, which can provide insights into its reactivity and interaction with biological targets (Kerru et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c1-6-9(16-14-13-6)10(15)12-8-4-2-7(11)3-5-8/h2-5H,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTALIUQMLMIPSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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